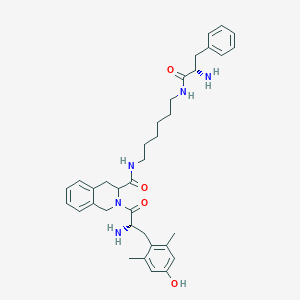

H-Dmt-Tic-NH-(CH2)6-NH-Phe-H

Description

Properties

Molecular Formula |

C36H47N5O4 |

|---|---|

Molecular Weight |

613.8 g/mol |

IUPAC Name |

2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-[6-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide |

InChI |

InChI=1S/C36H47N5O4/c1-24-18-29(42)19-25(2)30(24)22-32(38)36(45)41-23-28-15-9-8-14-27(28)21-33(41)35(44)40-17-11-4-3-10-16-39-34(43)31(37)20-26-12-6-5-7-13-26/h5-9,12-15,18-19,31-33,42H,3-4,10-11,16-17,20-23,37-38H2,1-2H3,(H,39,43)(H,40,44)/t31-,32-,33?/m0/s1 |

InChI Key |

VWEMLWZEBKVSHE-KOPQTXDBSA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3CC2C(=O)NCCCCCCNC(=O)[C@H](CC4=CC=CC=C4)N)N)C)O |

Canonical SMILES |

CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NCCCCCCNC(=O)C(CC4=CC=CC=C4)N)N)C)O |

Origin of Product |

United States |

Molecular Design and Synthetic Strategies

Structural Elements of H-Dmt-Tic-NH-(CH2)6-NH-Phe-H

The Dmt-Tic Pharmacophore: Foundation for Delta Opioid Receptor Antagonism

The N-terminal portion of the molecule consists of the dipeptide-like sequence H-Dmt-Tic-, which is recognized as a potent and selective pharmacophore for the delta (δ) opioid receptor. mdpi.comresearchgate.net This pharmacophore is the shortest peptide sequence known to selectively interact with the δ-opioid receptor as a powerful antagonist. mdpi.com The Dmt-Tic scaffold has become a widely used template in the design of opioid ligands due to the significant changes in selectivity and activity that can be achieved through its modification. researchgate.netnih.gov The combination of 2',6'-dimethyl-L-tyrosine (Dmt) and 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) forms the foundation of the molecule's interaction with the δ-opioid receptor. The δ-opioid antagonist H-Dmt-Tic-OH, for instance, demonstrates remarkable δ receptor binding characteristics. nih.govacs.org

The unnatural amino acid 2',6'-dimethyl-L-tyrosine (Dmt) is a critical component for achieving high affinity and potent bioactivity in opioid peptides and pseudopeptides. researchgate.net Its incorporation at the N-terminus of opioid ligands often leads to a substantial increase in binding affinities at all three major opioid receptor subtypes: mu (μ), kappa (κ), and delta (δ). researchgate.net The two methyl groups on the tyrosine ring are thought to create additional lipophilic interactions with the receptor, which is a factor in its ability to enhance receptor affinity and functional bioactivity. researchgate.netmedchemexpress.commedchemexpress.cn The substitution of Tyr with Dmt in opioid peptides is known to generally result in significantly enhanced µ and δ opioid receptor binding affinities. researchgate.net This modification can also influence the pharmacological profile, in some cases converting a δ-antagonist into a ligand with mixed properties. acs.org For example, the Dmt-Tic pharmacophore itself has exceptionally high δ-affinities, with Ki values often at or below the 0.1 nM range. acs.org

The Hexamethylene Diamine Linker: -(CH2)6-NH-

The length and nature of the linker in bivalent or bifunctional opioid ligands are critical determinants of their binding affinities and intrinsic efficacies at opioid receptors. nih.gov Studies on various opioid ligands have shown that altering the length of the linker can dramatically change the pharmacological profile. capes.gov.bracs.org For instance, in a series of bifunctional peptides, increasing the linker length led to a decrease in both μ and δ receptor binding affinities. nih.gov The distance between the pharmacophore and other residues, dictated by the linker, can be the deciding factor in whether a compound acts as an agonist or an antagonist. capes.gov.bracs.org In some cases, there may not be a simple linear relationship between linker length and binding affinity, with potent compounds being found at both extremes of linker length. nih.gov

The hexamethylene chain of the linker provides significant conformational flexibility to the molecule. This flexibility allows the two ends of the molecule—the Dmt-Tic pharmacophore and the C-terminal phenylalanine—to adopt various spatial arrangements. This conformational freedom can be crucial for optimizing interactions with the complex binding pockets of opioid receptors. mdpi.comscience.gov While conformational constraints can be beneficial in locking a molecule into a bioactive conformation, a degree of flexibility can also be advantageous, allowing the ligand to adapt to the receptor's structure. nih.govacs.orgresearchgate.net The use of flexible linkers is a common strategy in the design of peptide-based drugs to improve stability and bioavailability. science.gov

The Phenylalanine (Phe-H) Moiety and its Contribution to Bivalent Ligand Interactions

Research has shown that the aromatic side chain of phenylalanine plays a significant role in binding to both μ- (MOR) and δ-opioid receptors (DOR). scispace.com Studies on tri- and tetrapeptides containing the Dmt-Tic pharmacophore have demonstrated that the addition of an extra aromatic amino acid, such as phenylalanine, can lead to increased δ-opioid antagonism. unica.it The stereochemistry of the phenylalanine residues can also profoundly influence the opioid activity profile. mdpi.com For the specific compound class H-Dmt-Tic-NH-(CH2)6-NH-R, where R can be Phe, the addition of this second aromatic amino acid was found to enhance the δ antagonist properties of the ligand. unica.it This enhancement is attributed to the interaction of the Phe residue with the opioid receptor, complementing the primary interaction of the Dmt-Tic pharmacophore.

Rational Design Principles for Bivalent Opioid Ligands

The rational design of bivalent opioid ligands is a multifaceted process that involves the careful selection of pharmacophores, optimization of the linker, and consideration of the attachment points. nih.gov The overarching goal is to create molecules with improved pharmacological properties, such as increased affinity (avidity), higher selectivity for specific receptor dimer pairs, and unique functional profiles that differ from the constituent monomers. nih.govmediso.comnih.gov

Strategies for Targeting Opioid Receptor Homo- and Heterodimers

A primary strategy in bivalent ligand design is to target the dimeric or oligomeric nature of GPCRs. nih.gov Opioid receptors are known to form both homodimers (e.g., MOR-MOR) and heterodimers (e.g., MOR-DOR), which represent unique therapeutic targets. oup.compnas.org Bivalent ligands are designed to bridge the two binding sites within a dimer, a concept that requires a linker of optimal length and flexibility. pnas.orgnih.gov

The distance between the pharmacophores, dictated by the spacer, is a critical design element. mediso.compnas.org If the linker is too short or too long, simultaneous binding may not be possible. Computational modeling tools can be employed to predict the ideal spacer length by calculating the shortest pathway between binding sites on the receptor dimer's surface. oup.com For instance, studies have shown that for some GPCR dimers, dimerization occurs when ligands are spaced by more than 15 Å. pnas.org The design process considers that receptor protomers in a dimer are fixed in space relative to each other, creating a defined distance between their binding pockets that the bivalent ligand must span. mdpi.com This approach can lead to ligands with significantly higher potency and selectivity compared to their monovalent counterparts. nih.govnih.gov

Approaches for Achieving Dual Opioid Receptor Modulation (e.g., MOR Agonism/DOR Antagonism)

A key objective in modern opioid research is the development of ligands with mixed functional profiles, such as MOR agonism combined with DOR antagonism. This profile is sought after for producing potent analgesia while potentially mitigating side effects like tolerance and dependence. nih.govnih.gov The bivalent ligand approach is particularly well-suited for achieving this dual modulation. mdpi.com

This is accomplished by creating heterobivalent ligands, which link two different pharmacophores. nih.gov For a MOR agonist/DOR antagonist profile, a known MOR agonist pharmacophore is tethered to a DOR antagonist pharmacophore. nih.gov A prominent example of a DOR antagonist pharmacophore is the Dmt-Tic dipeptide. mdpi.comgoogle.com By linking Dmt-Tic to a MOR-activating moiety, researchers have created potent MOR agonists that are also powerful DOR antagonists. mdpi.com The "MDAN" (MOR-agonist-DOR-antagonist) series, for example, utilized oxymorphone (a MOR agonist) and naltrindole (B39905) (a DOR antagonist) as pharmacophores. nih.govmdpi.com Studies on MOR/DOR heteromers have shown that blocking the DOR protomer with an antagonist can allosterically modulate and enhance the signaling of the MOR protomer, providing a mechanistic basis for the enhanced therapeutic profile of these dual-function ligands. wjgnet.com

| Compound/Series | Pharmacological Profile | Key Finding | Reference |

|---|---|---|---|

| MDAN Series | MOR Agonist / DOR Antagonist | Bivalent ligands designed to bridge MOR-DOR heterodimers, attenuating tolerance and dependence. nih.gov | nih.gov |

| Dmt-Tic-Gly-NH-Bzl (UFP-505) | MOR Agonist / DOR Antagonist | Demonstrated very high MOR agonism and potent DOR antagonism, highlighting the utility of the Dmt-Tic pharmacophore. mdpi.com | mdpi.com |

| MOR/DOR Heteromers | - | Blocking the DOR with a selective antagonist enhances morphine-mediated antinociception in cells expressing the heteromer. wjgnet.com | wjgnet.com |

| Small Molecule Peptidomimetics | MOR Agonist / DOR Antagonist | Utilized a tetrahydroquinoline (THQ) core with a dimethyltyrosine moiety to target the MOR agonist/DOR antagonist profile. nih.gov | nih.gov |

General Synthetic Methodologies for Peptide-Based Bivalent Ligands

The synthesis of complex peptide-based bivalent ligands such as this compound is typically a multi-step process that relies on established techniques in peptide chemistry, including both solid-phase and solution-phase methods. unica.itnih.gov

Chemical Synthesis of Peptide Components (Dmt-Tic and Phe-containing moieties)

The synthesis of the individual pharmacophores is the initial stage. The Dmt-Tic dipeptide is a well-characterized δ-opioid receptor antagonist. nih.gov Its synthesis is often performed stepwise in solution. unica.itacs.org A common route involves condensing a protected Tic amino acid (e.g., Boc-Tic-OH) with a protected amino acid or linker, followed by deprotection and subsequent coupling with a protected Dmt residue (e.g., Boc-Dmt-OH) using standard peptide coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or WSC) and 1-Hydroxybenzotriazole (HOBt). unica.itacs.org Care must be taken during the synthesis as peptides containing Tic can be prone to spontaneous diketopiperazine formation, a side reaction that can be avoided through strategies like N-alkylation. u-szeged.hu

The synthesis of phenylalanine-containing peptides can also be achieved through standard solid-phase peptide synthesis (SPPS) or solution-phase methods. acs.orgnih.gov In SPPS, amino acids are sequentially added to a growing peptide chain that is anchored to a solid resin support. smolecule.com Various strategies exist for attaching phenylalanine to the resin, including through its side chain using a triazene (B1217601) linker, which allows for the assembly of the peptide chain followed by cleavage from the support. acs.orgnih.gov

| Component | Synthetic Method | Key Reagents/Steps | Reference |

|---|---|---|---|

| Dmt-Tic Peptides | Stepwise Solution Synthesis | Coupling agents (WSC/HOBt), Boc/Z protecting groups, TFA for deprotection. unica.itacs.org | unica.itacs.org |

| Phenylalanine Peptides | Solid-Phase Peptide Synthesis (SPPS) | Anchoring Phe to resin via side-chain (e.g., triazene linker), Fmoc/Boc strategy. acs.orgnih.gov | acs.orgnih.gov |

| Dmt-Tic Peptides | Solid-Phase Peptide Synthesis (SPPS) | Use of Fmoc-chemistry on a resin support. nih.gov | nih.gov |

| p-Azido-L-phenylalanine Peptides | Solution Synthesis | Protection of p-amino group of p-amino-L-phenylalanine with Z or Boc group. nih.gov | nih.gov |

Coupling Strategies for Linker Integration

The linker is the crucial component that connects the two pharmacophores. The integration of the linker can be achieved in several ways. In the synthesis of this compound, a diamine linker (1,6-diaminohexane) is incorporated. A common strategy involves a convergent synthesis where the two pharmacophore fragments are prepared separately and then coupled to the linker.

Alternatively, a linear approach can be used. For instance, one pharmacophore (e.g., Boc-Tic-OH) can be coupled to one end of the linker. The resulting conjugate is then elongated by coupling the second pharmacophore (e.g., Boc-Dmt-OH) to the Tic moiety, and the third component (e.g., Phe) is coupled to the other end of the linker. unica.it The choice of coupling agents is critical for ensuring efficient formation of amide bonds. Reagents such as HCTU, PyBop, or the classic WSC/HOBt combination are frequently used to facilitate these reactions. acs.orgnih.govnih.gov Modern strategies also include the use of chemoselective reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," which allows for the efficient and specific joining of pharmacophores that have been functionalized with azide (B81097) and alkyne groups, respectively. nih.gov This provides a modular and highly efficient way to assemble libraries of bivalent ligands with diverse linkers. mediso.comnih.gov

Compound Names

| Abbreviation/Name | Full Chemical Name |

| This compound | (S)-2-((S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanamido)-N-(6-(((S)-2-amino-3-phenylpropanoyl)amino)hexyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide |

| Dmt | 2',6'-dimethyl-L-tyrosine |

| Tic | 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |

| Phe | Phenylalanine |

| Boc | tert-Butoxycarbonyl |

| Z | Benzyloxycarbonyl |

| WSC/EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide |

| HOBt | 1-Hydroxybenzotriazole |

| HCTU | (1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate |

| PyBop | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |

| TFA | Trifluoroacetic acid |

| MOR | μ-opioid receptor |

| DOR | δ-opioid receptor |

| KOR | κ-opioid receptor |

| GPCR | G protein-coupled receptor |

| MDAN | MOR-agonist-DOR-antagonist |

| SPPS | Solid-Phase Peptide Synthesis |

| CuAAC | Copper(I)-catalyzed azide-alkyne cycloaddition |

Purification and Spectroscopic Characterization Techniques

The purification and characterization of peptides and their analogs, including those containing the Dmt-Tic (2',6'-dimethyl-L-tyrosine-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) pharmacophore, are standard yet crucial steps in their chemical synthesis. These processes ensure the removal of impurities and the confirmation of the final product's identity and purity.

Purification Techniques

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the purification of Dmt-Tic containing peptides. Specifically, preparative reverse-phase HPLC (RP-HPLC) is widely employed. This method separates compounds based on their hydrophobicity.

For analogs of this compound, a common approach involves the use of a C18 column. acs.org The mobile phase typically consists of a gradient system of water and acetonitrile, with trifluoroacetic acid (TFA) added to both solvents. acs.org The TFA serves as an ion-pairing agent, improving peak shape and resolution. The gradient elution, where the concentration of the organic solvent (acetonitrile) is gradually increased, allows for the effective separation of the target peptide from more or less hydrophobic impurities. acs.org The purity of the collected fractions is then often verified using analytical RP-HPLC.

Table 1: Typical Preparative HPLC Parameters for Dmt-Tic Analogs

| Parameter | Typical Value/Condition | Source |

|---|---|---|

| Column | Vydac C18 (10 µm, 22 mm x 250 mm) | |

| Mobile Phase A | 0.1% TFA in Water | |

| Mobile Phase B | 0.1% TFA in 80:20 Acetonitrile/Water | |

| Gradient | Linear gradient of 0-100% B | |

| Flow Rate | 2 mL/min | |

| Detection | UV at 214 nm and 280 nm | acs.org |

Spectroscopic Characterization

Following purification, a combination of spectroscopic methods is used to confirm the molecular identity of the synthesized peptide.

Mass Spectrometry (MS): This technique is essential for determining the molecular weight of the compound, thereby confirming that the correct sequence of amino acids and linkers has been assembled. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization methods for these types of molecules. The mass spectrum will show a peak corresponding to the protonated molecule [M+H]⁺. For a related compound, Boc-Dmt-Tic-Lys(Z)-NH-CH₂-Ph, the observed mass was consistent with its calculated molecular weight. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for elucidating the detailed chemical structure of the molecule. It provides information about the chemical environment of each proton, allowing for the confirmation of the individual amino acid residues, the linker, and the protecting groups. For instance, in various Dmt-Tic analogs, the characteristic signals for the Dmt methyl groups appear as a singlet around 2.35 ppm, and the aromatic protons of the different residues are observed in the downfield region of the spectrum. acs.orgnih.gov

Table 2: Illustrative ¹H NMR and Mass Spectrometry Data for a Related Dmt-Tic Analog (TFA·H-Dmt-Tic-Lys(Ac)-NH-CH₂-Ph)

| Data Type | Observation | Source |

|---|---|---|

| Mass Spectrometry (m/z) | 629 (M+H)⁺ | nih.gov |

| ¹H-NMR (DMSO-d₆) δ (ppm) | 1.29-1.79 (m, 6H), 2.02 (s, 3H), 2.35 (s, 6H), 3.05-3.20 (m, 6H), 3.95-4.53 (m, 6H), 4.92 (m, 1H), 6.29 (s, 2H), 6.96-7.14 (m, 9H) | nih.gov |

The combination of these purification and characterization techniques is indispensable for ensuring that the synthesized this compound is of high purity and possesses the correct chemical structure for subsequent pharmacological evaluation. The use of a diaminoalkane linker, as seen in the target compound, is a known strategy in the design of bivalent opioid ligands, and its presence would be confirmed by the integration and splitting patterns observed in the ¹H NMR spectrum. mdpi.com

Compound Names Table

| Abbreviation | Full Name |

| Dmt | 2',6'-Dimethyl-L-tyrosine |

| Tic | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid |

| Phe | Phenylalanine |

| Boc | tert-Butoxycarbonyl |

| TFA | Trifluoroacetic acid |

| Z | Benzyloxycarbonyl |

| Ac | Acetyl |

| Lys | Lysine |

Opioid Receptor Binding and Selectivity Profiling

Radioligand Displacement Binding Assays

Radioligand displacement assays are a standard in vitro method used to determine the binding affinity of a test compound for a specific receptor. These assays measure how effectively the compound competes with a known radiolabeled ligand for binding to the receptor. The affinity is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. The binding affinities for bivalent ligands based on the Dmt-Tic pharmacophore are determined using membrane preparations from cells engineered to express specific human opioid receptors (MOR, DOR, and KOR).

For Dmt-Tic based bivalent ligands, MOR affinity is largely influenced by the nature of the C-terminal extension and the linker. nih.gov Linking the Dmt-Tic pharmacophore to another moiety, such as Phe, via an appropriate spacer can produce ligands with high affinity for the MOR. For example, studies on similar bivalent compounds, where the Dmt-Tic pharmacophore is linked to a MOR agonist, have shown high MOR binding affinities. nih.gov Bifunctional compounds incorporating the Dmt-Tic pharmacophore have been developed that exhibit nanomolar affinity for the MOR, with Ki values often in the low nanomolar range. nih.gov

The Dmt-Tic portion of the molecule is the primary driver of DOR affinity. The dipeptide H-Dmt-Tic-OH is a prototypical high-affinity DOR antagonist. nih.gov Numerous studies confirm that ligands incorporating the Dmt-Tic scaffold consistently demonstrate very high affinity for the DOR, with Ki values frequently in the sub-nanomolar to low nanomolar range. nih.govnih.gov For instance, various Dmt-Tic derivatives have shown DOR Ki values between 0.068 nM and 0.64 nM. nih.gov The addition of a linker and a second pharmacophore can modulate this affinity but generally does not abolish it. nih.gov

The Dmt-Tic pharmacophore generally confers low affinity for the kappa-opioid receptor (KOR). nih.gov Consequently, bivalent ligands derived from this scaffold, including those similar to H-Dmt-Tic-NH-(CH2)6-NH-Phe-H, are expected to show significantly weaker binding to KOR compared to MOR and DOR. While some modifications can introduce modest KOR affinity, these compounds are not typically designed for KOR interaction. nih.govnih.gov

Selectivity is determined by comparing the Ki values for the different opioid receptors. The ratios (e.g., Ki KOR/Ki MOR, Ki KOR/Ki DOR, Ki MOR/Ki DOR) indicate the ligand's preference for one receptor type over another.

Based on the properties of related compounds, a ligand like this compound is anticipated to be highly selective for MOR and DOR over KOR. The selectivity between MOR and DOR would be critically dependent on the synergistic binding contribution of the Phe residue and the conformation imposed by the hexamethylene linker. Many bivalent ligands based on Dmt-Tic have been designed to achieve a mixed MOR agonist/DOR antagonist profile, which requires high affinity for both receptors. mdpi.com For example, the presence of a free carboxylic acid at the C-terminus of the Dmt-Tic pharmacophore tends to increase DOR selectivity by reducing MOR affinity. acs.orgnih.gov Conversely, amidation and extension with hydrophobic groups can enhance MOR affinity. nih.gov

Table 1: Representative Opioid Receptor Binding Affinities (Ki, nM) for Dmt-Tic-Related Ligands This table presents data from related compounds to illustrate the expected affinity range for the Dmt-Tic pharmacophore.

| Compound/Pharmacophore | MOR Affinity (Ki, nM) | DOR Affinity (Ki, nM) | KOR Affinity (Ki, nM) |

| Dmt-Tic based ligands (general range) nih.gov | 0.13 - 5.50 | 0.068 - 0.64 | Generally lower affinity nih.gov |

| Fentanyl-Dmt-Tic Bivalent (#13) nih.gov | ~9.3 (pKi 8.03) | ~0.2 (pKi 9.71) | Not Reported |

| Dmt-Tic-Lys(Ac)-NH-Ph nih.gov | 5.50 | 0.64 | Not Reported |

| Dmt-Tic-Lys-NH-CH2-Ph nih.gov | 0.13 | 0.21 | Not Reported |

Impact of Linker Parameters on Binding Affinity and Selectivity

For bivalent ligands targeting opioid receptors, the linker length is crucial. Studies on bifunctional [Dmt¹]DALDA-TICP[Ψ] compounds showed that binding affinities for both MOR and DOR decreased as the linker length increased from n=2 to n=12 methylene (B1212753) units. researcher.life Conversely, in other systems, such as fentanyl-Dmt-Tic bivalents, extending the linker with glycine (B1666218) residues led to a relative increase in DOR binding affinity. nih.gov The hexamethylene linker -(CH2)6- in this compound provides significant flexibility and length. This spacer length can be optimal for bridging binding sites within a single receptor or between receptor dimers (homodimers or heterodimers), a phenomenon implicated in opioid receptor function. scispace.com The nature of the linker is also vital; hydrophobic alkyl chains, like the one in the subject compound, are often preferred over more polar linkers in certain Dmt-Tic derivatives. scispace.com

Stereochemical Influences on Receptor Recognition

Stereochemistry is a fundamental factor in the interaction between a ligand and its receptor, and this is particularly true for Dmt-Tic analogues. The specific stereoisomers of the amino acid components (Dmt and Tic) drastically affect binding affinity and functional activity.

The Dmt-Tic pharmacophore is typically composed of (L)-Dmt and (L)-Tic. The use of (D)-Tic instead of (L)-Tic generally results in a significant loss of DOR binding affinity. nih.gov For example, H-Dmt-(D)-Tic analogues tend to behave more like μ-agonists, losing the potent DOR-centric profile of the (L)-Tic counterparts. nih.gov Similarly, the stereochemistry of other amino acids in the sequence has a profound impact. Introducing a (D)-amino acid at the third position of a Dmt-Tic peptide can convert a DOR antagonist into a DOR agonist, demonstrating a profound conformational influence on how the ligand engages the receptor's active site. nih.gov Therefore, the assumed (L)-stereochemistry of the Dmt, Tic, and Phe residues in this compound is critical for its predicted high-affinity interactions with opioid receptors.

Table 2: Compound Names Mentioned

| Abbreviation / Name | Full Chemical Name |

| Dmt | 2',6'-Dimethyl-L-tyrosine |

| Tic | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid |

| Phe | Phenylalanine |

| H-Dmt-Tic-OH | 2',6'-Dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |

| MOR | Mu-Opioid Receptor |

| DOR | Delta-Opioid Receptor |

| KOR | Kappa-Opioid Receptor |

Functional Characterization at Opioid Receptors

In vitro Functional Assays for Receptor Activation

G-Protein Coupled Receptor (GPCR) Activation Assays (e.g., [35S]GTPγS binding)

No published data from [35S]GTPγS binding assays exist for H-Dmt-Tic-NH-(CH2)6-NH-Phe-H. This type of assay is crucial for determining a ligand's ability to activate G-protein signaling upon binding to an opioid receptor. It measures the ligand-induced exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit, quantifying the agonist activity of the compound.

Assessment of MOR Agonist/Partial Agonist Activity

There is no specific information available regarding the agonist or partial agonist activity of this compound at the mu-opioid receptor (MOR).

Assessment of DOR Agonist/Antagonist Activity

The activity profile of this compound at the delta-opioid receptor (DOR), whether as an agonist or antagonist, has not been documented. Studies on related compounds show that the nature of the C-terminal extension is critical in defining DOR activity.

Assessment of KOR Agonist/Partial Agonist Activity

There is no available research detailing the functional effects of this compound at the kappa-opioid receptor (KOR).

Arrestin Recruitment Assays (e.g., β-Arrestin)

Information on whether this compound induces β-arrestin recruitment upon binding to opioid receptors is not available. Arrestin recruitment assays are used to investigate G-protein-independent signaling pathways and are often associated with receptor desensitization and internalization.

Evaluation of Ligand-Induced Receptor Internalization

There are no studies that evaluate the capacity of this compound to cause the internalization of opioid receptors. Ligand-induced internalization is a key mechanism for regulating receptor signaling and can be visualized using techniques like fluorescence microscopy.

Analysis of Functional Selectivity (Biased Agonism)

Functional selectivity, or biased agonism, describes the ability of a ligand to preferentially activate one intracellular signaling pathway over another at the same receptor. This concept is of high interest in opioid research as a potential strategy to separate desired therapeutic effects (e.g., analgesia) from adverse effects (e.g., tolerance, respiratory depression). nih.govumich.edu

While data for this compound is unavailable, studies on related Dmt-Tic derivatives have explored this phenomenon. For instance, the compound UFP-512 (H-Dmt-Tic-NH-CH(CH2-COOH)-Bid), a selective DOR agonist, was found to be significantly more efficient at promoting G-protein-mediated adenylyl cyclase inhibition than at inducing receptor internalization, a process often mediated by β-arrestin. frontiersin.orgescholarship.org When compared to the standard DOR agonist DPDPE, UFP-512 was 132-fold more efficient in generating a cyclase response versus an internalization response. frontiersin.org This suggests a bias away from the pathways that can lead to receptor desensitization and the development of tolerance. umich.edufrontiersin.org

The development of bivalent ligands, such as the one specified in the query, is a strategy aimed at modulating signaling, potentially through biased agonism at receptor heterodimers. nih.govbiorxiv.org The interaction of such a ligand with a μ-δ receptor heteromer could stabilize a unique receptor conformation, leading to a signaling cascade distinct from that produced by either receptor in isolation. escholarship.orgmdpi.com

Phenotypic Characterization in Isolated Tissue Preparations

Isolated tissue assays are classical pharmacological tools used to determine the functional activity (agonist or antagonist potency and efficacy) of compounds at specific receptor types. The guinea pig ileum and mouse vas deferens assays are standard for characterizing activity at μ-opioid receptors (MOR) and δ-opioid receptors (DOR), respectively.

Guinea Pig Ileum (GPI) Assay for Mu Opioid Receptor Activity

The GPI assay measures the ability of a compound to inhibit electrically induced contractions of the ileum, a response mediated primarily by MORs. The parent dipeptide, H-Dmt-Tic-OH, is largely inactive at MORs. nih.gov However, modifications at the C-terminus, such as the addition of spacers and aromatic groups, can introduce potent μ-agonist activity.

For example, the derivative H-Dmt-Tic-Gly-NH-CH₂-Ph was found to be a very high potency μ-agonist, while also acting as a potent δ-antagonist. nano-ntp.com Another compound, H-Dmt-Tic-Gly-NH-Ph, displayed nearly equivalent high agonism at both μ and δ receptors. nih.gov These findings underscore how the addition of a third aromatic residue via a spacer can transform the pharmacological profile, inducing strong MOR agonism.

Table 1: Functional Activity of Selected Dmt-Tic Derivatives at the μ-Opioid Receptor (GPI Assay) This table presents data for compounds structurally related to this compound to illustrate structure-activity relationships. Data for the specific requested compound is not available.

| Compound | Activity Profile | Potency (IC₅₀ or pA₂) | Reference |

| H-Dmt-Tic-OH | δ-Antagonist | Nondetectable μ activity | nih.gov |

| H-Dmt-Tic-Gly-NH-CH₂-Ph | μ-Agonist / δ-Antagonist | pEC₅₀ = 8.57 (μ-agonist) | nih.gov |

| H-Dmt-Tic-Gly-NH-Ph | μ-Agonist / δ-Agonist | pEC₅₀ = 8.59 (μ-agonist) | nih.gov |

| N,N-Me₂-Dmt-Tic-OH | Weak μ-Antagonist | pA₂ = 5.8 | nih.gov |

Mouse Vas Deferens (MVD) Assay for Delta Opioid Receptor Activity

The MVD assay is the gold standard for assessing DOR activity. The parent compound, H-Dmt-Tic-OH, is a powerful DOR antagonist with a pA₂ value of 8.2. nih.gov However, as with MOR activity, C-terminal modifications can dramatically alter this profile.

The introduction of a benzimidazole (B57391) (Bid) group via a short linker, as in H-Dmt-Tic-NH-CH₂-Bid, converts the compound from a potent DOR antagonist into a highly potent DOR agonist (pEC₅₀ = 9.90), with potency even greater than the endogenous δ-selective peptide deltorphin (B1670231) II. nih.gov Conversely, strategic modifications can enhance δ-antagonism. N-terminal methylation of H-Dmt-Tic-OH to create N,N-Me₂-Dmt-Tic-OH significantly increases δ-antagonist potency (pA₂ = 9.4). nih.gov

Table 2: Functional Activity of Selected Dmt-Tic Derivatives at the δ-Opioid Receptor (MVD Assay) This table presents data for compounds structurally related to this compound to illustrate structure-activity relationships. Data for the specific requested compound is not available.

| Compound | Activity Profile | Potency (IC₅₀ or pA₂) | Reference |

| H-Dmt-Tic-OH | δ-Antagonist | pA₂ = 8.2 | nih.gov |

| H-Dmt-Tic-NH-CH₂-Bid | δ-Agonist | pEC₅₀ = 9.90 | nih.gov |

| H-Dmt-Tic-Gly-NH-CH₂-Ph | δ-Antagonist | pA₂ = 9.25 | nih.gov |

| N,N-Me₂-Dmt-Tic-OH | δ-Antagonist | pA₂ = 9.4 | nih.gov |

Mechanisms of Receptor Cross-Talk and Allosteric Modulation within Heterodimers

There is substantial evidence that opioid receptors can physically interact to form heterodimers, most notably between MOR and DOR. nih.govmdpi.com These heteromeric complexes can exhibit unique pharmacological properties that are different from those of the individual monomeric receptors. mdpi.com Bivalent ligands, which consist of two distinct pharmacophores joined by a spacer, are designed to simultaneously engage both binding sites within a heterodimer. biorxiv.orgumich.edu

The compound this compound is structurally a bivalent ligand. It contains the Dmt-Tic pharmacophore, a potent DOR ligand, linked via a hexamethylene spacer to phenylalanine, a key component of many MOR-selective endogenous peptides like endomorphins. nih.gov The rationale for designing such a molecule is to create a ligand that can bridge the two receptors in a MOR-DOR heterodimer. mdpi.combiorxiv.org

This simultaneous binding can induce allosteric modulation, where the binding of one part of the ligand to its receptor alters the binding or signaling properties of the other receptor. mdpi.com For example, the binding of a DOR antagonist pharmacophore to the DOR within a heteromer can modulate the signaling of a MOR agonist bound to the same complex. nih.gov This cross-talk is a key mechanism being explored for developing analgesics with reduced tolerance and dependence, as DOR antagonism has been shown to attenuate these undesirable effects of chronic MOR agonism. nih.gov Studies with bivalent ligands containing MOR agonist and DOR antagonist pharmacophores have shown that the spacer length is critical for achieving the desired pharmacological profile, suggesting it plays a key role in correctly positioning the two pharmacophores to interact with the heterodimer. nih.govumich.edu

Table of Compounds Mentioned

| Abbreviation / Name | Full Chemical Name |

| This compound | 2-(2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanamido)-N-(6-(1-amino-2-phenylethylamino)hexyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide |

| H-Dmt-Tic-OH | 2',6'-dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |

| UFP-512 | H-Dmt-Tic-NH-CH(CH2-COOH)-Bid |

| DPDPE | [D-Pen²,D-Pen⁵]-enkephalin |

| H-Dmt-Tic-Gly-NH-CH₂-Ph | N-(2-(2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanamido)-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)glycyl-N-benzylamide |

| H-Dmt-Tic-Gly-NH-Ph | N-(2-(2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanamido)-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)glycyl-N-phenylamide |

| N,N-Me₂-Dmt-Tic-OH | 2',6'-dimethyl-N,N-dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |

| H-Dmt-Tic-NH-CH₂-Bid | 2-(2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanamido)-N-((1H-benzo[d]imidazol-2-yl)methyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide |

| Deltorphin II | H-Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH₂ |

Structure Activity Relationship Sar Studies

SAR of the Dmt-Tic Pharmacophore in Bivalent Ligands

The dipeptide Dmt-Tic (2',6'-dimethyl-L-tyrosine-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) is a well-established and potent pharmacophore that predominantly confers high affinity and antagonism for the delta-opioid receptor (DOR). Its integration into bivalent ligands serves as an anchor, with its inherent properties being modulated by the other components of the molecule. The interaction of this pharmacophore with opioid receptors is highly sensitive to stereochemistry and conformation.

Substitutions within the Dmt-Tic dipeptide have been a key strategy to modulate the pharmacological profile of opioid ligands. The Dmt residue at position 1 is crucial for potency. The presence of the two methyl groups on the tyrosine ring enhances binding affinity and provides steric shielding, which contributes to increased enzymatic stability. Replacing Tyr¹ with Dmt¹ in opioid peptides has been shown to significantly improve affinity at both mu-opioid receptors (MOR) and DOR. However, these methyl groups can also introduce steric hindrance in certain receptor-binding pockets; for instance, they can cause a steric clash in the MOR active site, which may prevent receptor activation and lead to antagonism.

The Tic residue, a conformationally restricted analog of phenylalanine, is largely responsible for the potent DOR antagonism of the pharmacophore. Its rigid structure limits the conformational freedom of the ligand, favoring a topography suitable for antagonist binding at the DOR. Replacing Tic with other constrained aromatic residues has been shown to dramatically shift receptor selectivity. For example, substituting Tic with 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one (B136569) (Aba) can reduce DOR affinity while maintaining or increasing MOR affinity, effectively shifting the ligand's profile from a DOR antagonist to a MOR-selective agonist. The stereochemistry of the Tic residue is also critical; the L-Tic configuration is essential for high DOR affinity, and its replacement with D-Tic typically results in a significant loss of affinity and a shift towards MOR agonism.

| Analog Structure | Key Substitution | Primary Receptor Selectivity | Typical Functional Activity |

|---|---|---|---|

| Dmt-Tic-... | Tic (L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) | δ (Delta) | Antagonist |

| Dmt-Aba-... | Aba (4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one) | μ (Mu) | Agonist |

| Dmt-D-Tic-... | D-Tic (D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) | μ (Mu) | Agonist |

The specific three-dimensional arrangement of the Dmt and Tic residues is a key determinant of the ligand's interaction with the receptor. The constrained nature of the Tic residue imposes significant restrictions on the peptide backbone's conformation. X-ray crystallography studies of Dmt-Tic analogs have revealed that the intramolecular distance between the aromatic ring centers of the Dmt and Tic residues is a critical parameter. In a series of potent analogs, this distance was found to be between 5.1 Å and 6.5 Å. This spatial arrangement is believed to be optimal for interacting with the binding pocket of the DOR. It has been hypothesized that expanded dimensions between these aromatic nuclei may be important for acquiring MOR agonism, highlighting a structural basis for the functional switch observed with modifications. The cis-trans isomerization of the peptide bond between Dmt and Tic also plays a role, with different conformers potentially favoring different receptor states or subtypes.

SAR of the Linker Region: Length, Composition, and Rigidity

In a bivalent ligand such as H-Dmt-Tic-NH-(CH₂)₆-NH-Phe-H, the linker connecting the two pharmacophores is not merely a passive spacer but an active modulator of the ligand's pharmacological profile. Its length, chemical nature, and rigidity dictate the spatial orientation of the two pharmacophores, influencing their ability to bind simultaneously to receptor sites, bridge receptor dimers, or interact with different domains of a single receptor.

The length of the linker is a critical factor that determines whether the bivalent ligand can effectively bridge two receptor binding sites, which may exist on receptor homodimers (e.g., MOR-MOR), heterodimers (e.g., MOR-DOR), or within a single receptor. The hexamethylene linker in the specified compound provides a flexible chain of approximately 8-10 Å, a distance that has been explored in various bivalent ligands. Studies on bifunctional compounds have shown that linker length directly modulates activity. For instance, in a series of bivalent ligands connecting a MOR agonist (fentanyl) to a DOR antagonist (Dmt-Tic), increasing the spacer length with glycine (B1666218) units completely abolished MOR agonist activity while preserving DOR antagonism. documentsdelivered.com This suggests that a specific inter-pharmacophore distance is required for simultaneous engagement leading to a desired mixed functional profile. The modulation of this distance is a key strategy in designing ligands that can selectively target receptor heteromers over homomers. semanticscholar.org

SAR of the Phenylalanine (Phe-H) Moiety and its Terminal Modifications

In the context of the bivalent ligand H-Dmt-Tic-NH-(CH₂)₆-NH-Phe-H, the C-terminal Phenylalanine (Phe-H) acts as the second pharmacophore. Phenylalanine itself is a fundamental component of many endogenous opioid peptides, such as enkephalins and endomorphins, where its aromatic side chain is critical for receptor binding. However, as a standalone moiety, phenylalanine has a very low affinity for opioid receptors. Its role in this bivalent structure is likely to modulate the primary activity of the potent Dmt-Tic pharmacophore rather than to act as a high-affinity ligand itself.

The addition of hydrophobic or aromatic groups to the C-terminus of the Dmt-Tic pharmacophore is a known strategy to introduce MOR activity. Therefore, the Phe-H moiety in this bivalent construct likely serves as a hydrophobic/aromatic element that interacts with a secondary binding pocket on the DOR or, more probably, facilitates binding to the MOR, thereby creating a mixed-profile ligand. SAR studies on other opioid peptides provide insights into how modifications to a Phe residue can impact activity.

Aromatic Ring Substitutions: Adding electron-withdrawing groups, such as a p-fluoro or p-nitro substituent, to the phenyl ring of a Phe residue in opioid peptides has been shown to enhance binding affinity for both MOR and DOR. nih.gov

Terminal Amidation: The C-terminus of the Phe residue in the title compound is unmodified ("-H"). In many opioid peptides, C-terminal amidation (to Phe-NH₂) is a common modification that increases potency and metabolic stability by mimicking the endogenous peptide structure and preventing cleavage by carboxypeptidases. The absence of amidation in Phe-H may result in lower intrinsic activity compared to a Phe-NH₂ counterpart.

Bioisosteric Replacements: Studies have shown that the phenolic hydroxyl group of the N-terminal tyrosine, long thought essential for opioid activity, can be replaced. For instance, (S)-4-(Carboxamido)phenylalanine has been successfully used as a surrogate for tyrosine, challenging long-held SAR beliefs and suggesting that a carboxamido group can fulfill the hydrogen-bonding role of the hydroxyl group. nih.gov This principle of bioisosteric replacement could be applied to the Phe-H moiety to fine-tune its interaction with the receptor.

| Modification Type | Example | General Effect on Activity |

|---|---|---|

| Aromatic Ring Substitution | p-Fluoro-Phe | Enhances μ and δ receptor affinity nih.gov |

| C-Terminal Modification | Phe-NH₂ (Amidation) | Generally increases potency and stability |

| Conformational Restriction | Replacing Phe with Aic (2-aminoindan-2-carboxylic acid) | Can increase μ-receptor selectivity nih.gov |

| N-Alkylation | N-phenethyl moiety on morphinans | Can increase μ-receptor affinity researchgate.net |

Contributions of the C-terminal Phenylalanine to Receptor Binding and Activation

The presence of a C-terminal aromatic residue, in this case, Phenylalanine (Phe), is a crucial determinant of the compound's potent antagonist activity at the delta-opioid receptor. Research on a series of heterodimeric compounds with the general structure H-Dmt-Tic-NH-hexyl-NH-R has demonstrated that these molecules exhibit high affinity for both delta (δ) and mu (μ) opioid receptors. researchgate.netnih.gov

Specifically, for the series of compounds where R can be Dmt, Tic, or Phe, all analogs display remarkable affinity for the delta-opioid receptor, with inhibition constants (Ki) in the nanomolar range (Kiδ = 0.13-0.89 nM). researchgate.netnih.gov Their affinity for the mu-opioid receptor is also high, with Ki values ranging from 0.38 to 2.81 nM. researchgate.netnih.gov Despite the high affinity for both receptor subtypes, these compounds are characterized by their extraordinary potent delta antagonism, with pA2 values between 10.2 and 10.4. researchgate.netnih.gov The pA2 value is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to elicit the same response, and such high values indicate very potent antagonism.

The C-terminal Phenylalanine in H-Dmt-Tic-NH-(CH2)6-NH-Phe-H is thought to act as an "address" component, guiding the ligand to the receptor and contributing to the specific interactions within the binding pocket that favor an antagonist conformation. The aromatic nature of the Phenylalanine side chain is believed to be a key factor in these interactions.

Impact of Amino Acid Substitutions or Modifications in this Region

The importance of the C-terminal aromatic residue is further highlighted when Phenylalanine is substituted with other amino acids. In the series of H-Dmt-Tic-NH-hexyl-NH-R compounds, replacing Phenylalanine with either Dmt (2',6'-dimethyltyrosine) or Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) results in compounds that also exhibit high affinity for both delta and mu-opioid receptors and potent delta antagonism. researchgate.netnih.gov

This suggests that while the presence of an aromatic moiety at this position is critical for the observed high affinity and antagonist activity, some degree of structural variation is tolerated. The subtle differences in the electronic and steric properties of Phe, Dmt, and Tic likely lead to nuanced differences in their interaction with the receptor, although all three maintain the potent delta-antagonist profile.

The following table summarizes the receptor binding affinities and functional activities for the series of H-Dmt-Tic-NH-hexyl-NH-R compounds:

| C-terminal Residue (R) | δ-Opioid Receptor Affinity (Kiδ, nM) | μ-Opioid Receptor Affinity (Kiμ, nM) | δ-Opioid Antagonism (pA2) |

| Dmt | 0.13 - 0.89 | 0.38 - 2.81 | 10.2 - 10.4 |

| Tic | 0.13 - 0.89 | 0.38 - 2.81 | 10.2 - 10.4 |

| Phe | 0.13 - 0.89 | 0.38 - 2.81 | 10.2 - 10.4 |

Data sourced from a study on a series of potent δ-opioid antagonists. researchgate.netnih.gov

Computational Chemistry and Molecular Modeling for SAR Elucidation

To gain a deeper, atomic-level understanding of the structure-activity relationships of Dmt-Tic based ligands, computational chemistry and molecular modeling techniques have been employed. While specific studies focusing exclusively on this compound are not extensively detailed in the public domain, the broader research on the Dmt-Tic pharmacophore provides valuable insights that are applicable to this compound.

Ligand-Receptor Docking Studies

Ligand-receptor docking simulations are computational methods used to predict the preferred orientation of a ligand when bound to a receptor. For analogs containing the Dmt-Tic pharmacophore, docking studies have been instrumental in visualizing the binding pose within the opioid receptor. These studies have helped in understanding how the different moieties of the ligands interact with specific amino acid residues in the receptor's binding pocket. The Dmt residue typically engages in key interactions, while the C-terminal extension, such as the -NH-(CH2)6-NH-Phe-H group, explores additional interaction sites within the receptor, influencing both affinity and functional activity.

Molecular Dynamics Simulations of Ligand-Receptor Complexes

Pharmacophore Development and Quantitative Structure-Activity Relationships (QSAR)

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For the Dmt-Tic family of compounds, pharmacophore models for both delta-opioid receptor agonists and antagonists have been developed based on X-ray diffraction data of potent and biologically diverse analogs. nih.gov These models highlight the key hydrophobic, aromatic, and hydrogen bond donor/acceptor features required for activity.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For opioid antagonists, 3D-QSAR models have been constructed to correlate the steric and electrostatic fields of the molecules with their binding affinities. Such models can predict the activity of novel compounds and guide the design of more potent antagonists. The heterodimeric nature of this compound, with its distinct pharmacophoric units and a flexible linker, presents a complex but valuable system for the development of sophisticated QSAR models that can further refine our understanding of its potent antagonist properties.

Compound Names Table

| Abbreviation | Full Name |

| Dmt | 2',6'-dimethyl-L-tyrosine |

| Tic | 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |

| Phe | Phenylalanine |

Advanced Mechanistic Insights into Receptor Interactions

Probing Opioid Receptor Hetero-oligomerization with Bivalent Ligands

The concept of G protein-coupled receptor (GPCR) hetero-oligomerization has gained significant traction, with opioid receptors being a prime example of this phenomenon. The formation of heterodimers between different opioid receptor subtypes, such as mu (μ) and delta (δ) opioid receptors (MOR/DOR), can lead to unique pharmacological properties that differ from their constituent monomeric or homomeric receptors. Bivalent ligands like H-Dmt-Tic-NH-(CH2)6-NH-Phe-H are instrumental in studying these hetero-oligomers.

Bivalent ligands are designed with two distinct pharmacophores connected by a spacer, allowing them to potentially bridge two receptor binding sites simultaneously. The design of these ligands, including the nature of the pharmacophores and the length of the spacer, is crucial for their activity and selectivity. nih.gov The hexamethylene linker in this compound provides a specific distance and flexibility between the Dmt-Tic pharmacophore and the Phenylalanine moiety, influencing its ability to interact with receptor dimers.

Studies on dimeric Dmt-Tic analogues, which are structurally related to the subject compound, have provided valuable insights. For instance, a series of dimeric Dmt-Tic analogues connected by diaminoalkane linkers of varying lengths have been synthesized and characterized. nih.gov These studies revealed that all the dimeric compounds exhibited high affinity for both δ and μ opioid receptors. nih.gov This suggests that bivalent ligands based on the Dmt-Tic pharmacophore can effectively interact with both receptor subtypes. The affinity of these ligands is influenced by the length of the linker, with variations observed as the number of methylene (B1212753) units in the spacer is altered. nih.gov

The following table summarizes the binding affinities of a structurally similar dimeric Dmt-Tic analogue with a hexamethylene linker, providing a basis for understanding the potential receptor interactions of this compound.

| Compound | δ-Opioid Receptor Binding Affinity (Ki, nM) | μ-Opioid Receptor Binding Affinity (Ki, nM) | δ-Receptor Selectivity (Kiμ/Kiδ) |

|---|---|---|---|

| Dimeric Dmt-Tic analogue (n=6 linker) | 0.06 - 1.53 | 1.37 - 5.72 | 3 - 46 |

Data based on findings for structurally similar dimeric Dmt-Tic analogues with a hexamethylene linker. nih.gov

Deciphering Receptor Activation Pathways and Downstream Signaling Events

The interaction of this compound with opioid receptors can trigger or inhibit a cascade of downstream signaling events. The Dmt-Tic pharmacophore is a well-established δ-opioid receptor antagonist. nih.gov Therefore, the primary action of this portion of the molecule is to block the activation of δ-opioid receptors.

Opioid receptors are coupled to inhibitory G proteins (Gi/o). Upon activation by an agonist, these receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. They can also modulate ion channels, such as activating G protein-coupled inwardly rectifying potassium channels (GIRKs) and inhibiting N-type voltage-gated calcium channels. As an antagonist, the Dmt-Tic moiety of this compound would be expected to prevent these signaling events when a δ-agonist is present.

The functional activity of dimeric Dmt-Tic analogues has been characterized in vitro. Regardless of the linker length, these compounds displayed extraordinarily high δ-opioid-mediated antagonism, while showing virtually no agonist activity. nih.gov This potent antagonist profile at δ-receptors is a key feature of the Dmt-Tic pharmacophore.

The following table presents the in vitro antagonist activity of a representative dimeric Dmt-Tic analogue with a hexamethylene linker.

| Compound | δ-Opioid Antagonism (pA2) | μ-Opioid Antagonism (pA2) |

|---|---|---|

| Dimeric Dmt-Tic analogue (n=6 linker) | 10.42 - 11.28 | 6.78 - 6.99 (unmodified N-terminus) |

Data based on findings for structurally similar dimeric Dmt-Tic analogues with a hexamethylene linker. nih.gov

In the context of MOR/DOR heteromers, the binding of a bivalent ligand like this compound could lead to unique signaling outcomes. For example, if the Dmt-Tic part binds to the δ-receptor and the Phenylalanine part to the μ-receptor within a heterodimer, the resulting conformational change in the receptor complex could trigger a signaling pathway that is distinct from that activated by the individual receptors. It has been proposed that the signaling of such heterodimers can be allosterically modulated by the binding of ligands to one or both protomers.

Research Methodologies and Future Directions in Chemical Biology

Methodological Considerations in Bivalent Opioid Ligand Design and Evaluation

The design of bivalent ligands, which consist of two distinct pharmacophores joined by a spacer, represents a sophisticated strategy to probe the complex nature of opioid receptors. nih.govnih.gov This approach is particularly valuable for investigating the phenomenon of receptor oligomerization, where receptors may form dimers or higher-order complexes. nih.govrsc.org The underlying principle is that a bivalent ligand can simultaneously engage two receptor binding sites, either on two separate receptor protomers (homodimers or heterodimers) or potentially two distinct sites within a single receptor. acs.orgacs.org The design process is iterative, carefully considering the nature of the pharmacophores, the stereochemistry, and crucially, the length and composition of the linker connecting them, as these factors are decisive for optimal interaction with receptor binding sites. nih.govacs.org

The initial characterization of novel bivalent ligands like H-Dmt-Tic-NH-(CH2)6-NH-Phe-H relies on a suite of in vitro biological assays to determine their affinity and functional activity at the primary opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ). nih.govacs.orgebi.ac.uk

A fundamental step is the use of competitive radioligand binding assays. rsc.org These assays measure the affinity of the test compound for a specific receptor subtype by quantifying its ability to displace a known radiolabeled ligand. The results are typically expressed as the inhibition constant (Kᵢ), with a lower Kᵢ value indicating higher binding affinity. rsc.org These experiments are commonly performed using membrane preparations from cultured cell lines, such as Chinese Hamster Ovary (CHO) cells, that have been genetically engineered to stably express a high density of a single human opioid receptor subtype. nih.govnih.gov

Beyond simple binding, functional assays are employed to determine whether the ligand acts as an agonist, antagonist, or partial agonist. acs.org A widely used method is the [³⁵S]GTPγS binding assay. nih.govacs.orgebi.ac.uk This assay measures the activation of G-proteins, a key step in opioid receptor signaling, by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to cell membranes in the presence of the ligand. acs.org An increase in [³⁵S]GTPγS binding signifies agonist activity. nih.gov Another powerful technique is the calcium mobilization assay, where changes in intracellular calcium levels are monitored in cells that co-express opioid receptors and chimeric G-proteins, allowing for the determination of agonist potency (pEC₅₀) and efficacy (α). mdpi.com

Key In Vitro Assays for Bivalent Ligand Evaluation

| Assay Type | Principle | Key Parameters Measured | Reference |

|---|---|---|---|

| Radioligand Binding Assay | Measures the displacement of a subtype-selective radioligand from the receptor by the test compound. | Ki (Inhibition Constant): A measure of binding affinity. | rsc.orgnih.gov |

| [35S]GTPγS Binding Assay | Quantifies the activation of G-proteins by measuring the binding of a radiolabeled GTP analog upon receptor stimulation. | EC50 (Potency): Concentration for 50% of maximal effect. Emax (Efficacy): Maximum observed effect. | nih.govacs.org |

| Calcium Mobilization Assay | Measures changes in intracellular calcium concentration following receptor activation in specially engineered cells. | pEC50 (Potency): The negative log of the EC50 value. α (Efficacy): The intrinsic activity of the compound. | mdpi.com |

The development of effective bivalent ligands is a synergistic process that tightly integrates synthetic chemistry with biological evaluation. nih.gov The journey begins with the rational design and selection of pharmacophores. In the case of this compound, the design combines the H-Dmt-Tic pharmacophore, known for its potent and selective δ-opioid receptor antagonist properties, with a phenylalanine residue, a key component in many µ-receptor active peptides. nih.govmdpi.commdpi.com

Solid-phase peptide synthesis (SPPS) is a cornerstone methodology for constructing such molecules, allowing for the sequential addition of amino acids and modified residues on a solid support. nih.govnih.gov This process involves sophisticated chemical strategies, including the use of orthogonal protecting groups (like Fmoc) to selectively mask and deprotect reactive sites during the synthesis of the linear peptide chain. nih.govnih.gov The synthesis of the linker itself, in this case, a six-carbon chain (-(CH2)6-), and its conjugation to the two pharmacophoric units are critical steps that dictate the final architecture of the molecule. nih.gov

Once synthesized and purified, the novel compound undergoes comprehensive biological screening using the in vitro assays described previously. acs.org The data from these assays—specifically the affinity (Kᵢ) and functional activity (EC₅₀, Eₘₐₓ) at µ, δ, and κ receptors—provide a detailed pharmacological profile. nih.govnih.gov This information is then fed back to the medicinal chemists. For instance, if the affinity is lower than desired or the selectivity profile is not optimal, the structure can be systematically modified. Changes may involve altering the length or rigidity of the spacer, modifying the stereochemistry of the pharmacophores, or substituting amino acid residues. nih.govnih.gov This iterative cycle of design, synthesis, and testing is repeated to refine the structure and optimize its biological properties, demonstrating a seamless integration of chemical and biological disciplines. acs.org

Potential for this compound and its Analogs as Chemical Probes for Opioid Receptor Biology

Bivalent ligands such as this compound are powerful tools that extend beyond therapeutic potential to serve as sophisticated chemical probes for fundamental research in opioid receptor biology. nih.govresearchgate.net Their unique architecture allows for the investigation of complex molecular phenomena, most notably the existence and functional relevance of opioid receptor oligomers. nih.govacs.org The ability of a bivalent ligand to bridge two receptor protomers provides compelling evidence for receptor dimerization and can help elucidate the spatial arrangement of these complexes. rsc.org Given its δ-antagonist (Dmt-Tic) and potential µ-interacting (Phe) components, this compound is a prime candidate to probe the structure and function of µ-δ heterodimers.

Furthermore, analogs of this compound can be synthesized to incorporate various reporter groups, transforming them into even more versatile probes. nih.gov For example, a biotin (B1667282) tag can be attached, often via a flexible linker, to facilitate affinity purification of receptor complexes for further biochemical analysis. nih.govacs.org Alternatively, the incorporation of a fluorescent group would create a probe for use in advanced microscopy techniques. umich.edu Such fluorescently labeled bivalent ligands could allow for the direct visualization of receptor dimers on the cell surface, their internalization, and their trafficking patterns within living cells in response to ligand binding. umich.edu This provides a dynamic view of receptor pharmacology that is not achievable with traditional methods.

Advancing the Understanding of Opioid Receptor Function and Pharmacology through Designed Multiple Ligands

The concept of "Designed Multiple Ligands" (DMLs), where a single chemical entity is engineered to interact with two or more distinct molecular targets, is an emerging paradigm in pharmacology. acs.orgnih.gov This approach offers potential advantages over administering a cocktail of separate drugs, including a more predictable pharmacokinetic profile and potentially improved patient compliance. nih.gov Bivalent ligands like this compound are a prominent class of DMLs.

These molecules are instrumental in dissecting the intricate cross-talk between different opioid receptors. By combining distinct pharmacophores, such as an antagonist for one receptor subtype and an agonist for another, researchers can create unique pharmacological tools. mdpi.com A ligand with µ-agonist and δ-antagonist properties, for example, could be used to specifically investigate how blocking the δ-receptor modulates µ-receptor-mediated signaling, providing insights that are difficult to obtain with combinations of separate drugs that have different distribution and metabolism profiles. umich.edu

This strategy also opens new avenues to explore functional selectivity, or biased agonism, where a ligand preferentially activates one intracellular signaling pathway (e.g., G-protein signaling) over another (e.g., β-arrestin recruitment). dolor.org.co It is hypothesized that some of the adverse effects of opioids may be linked to the β-arrestin pathway. dolor.org.co DMLs could potentially be designed to stabilize a specific conformation of a receptor dimer that favors only the desired signaling cascade, thereby advancing our fundamental understanding of receptor function and paving the way for novel therapeutic strategies.

Illustrative Opioid Receptor Binding Affinities (Ki, nM) of a Designed Multiple Ligand and its Precursors

| Compound | μ-Opioid Receptor | δ-Opioid Receptor | κ-Opioid Receptor | Selectivity Profile |

|---|---|---|---|---|

| MCL 101 (μ/κ Agonist Precursor) | 1.5 ± 0.2 | 210 ± 15 | 1.3 ± 0.1 | μ/κ selective |

| Dmt-Tic (δ Antagonist Precursor) | 240 ± 10 | 0.8 ± 0.1 | >10000 | δ selective |

| MCL 450 (Designed Multiple Ligand) | 2.5 ± 0.3 | 1.5 ± 0.2 | 15.0 ± 2.0 | μ/δ/κ mixed |

Data adapted from a study on a designed multiple ligand, illustrating how the final compound's affinity profile is a composite of its constituent pharmacophores. nih.gov

Compound Names

| Abbreviation/Name | Full Chemical Name or Description |

| This compound | A bivalent ligand with Dmt-Tic and Phenylalanine pharmacophores linked by a hexamethylene diamine spacer. |

| Dmt | 2',6'-Dimethyl-L-tyrosine |

| Tic | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid |

| Phe | Phenylalanine |

| Fmoc | Fluorenylmethoxycarbonyl |

| TIPP | H-Tyr-Tic-Phe-Phe-OH |

| [³⁵S]GTPγS | Guanosine 5'-[γ-thio]triphosphate, radiolabeled with Sulfur-35 |

| MCL 101 | Butorphan-related morphinan (B1239233) agonist |

| MCL 450 | A designed multiple ligand derived from MCL 101 and Dmt-Tic |

Q & A

Q. How can non-clinical findings be translated to clinical trial design for this compound?

- Methodological Answer : Use allometric scaling (e.g., body surface area) to estimate human equivalent doses. Incorporate Phase I adaptive designs (e.g., Bayesian CRM) to refine dosing based on PK/PD biomarkers. Predefine toxicity endpoints aligned with ICH S7A guidelines .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.